molecular formula C18H17ClN2O2 B6572017 4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922129-56-4

4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B6572017
CAS RN: 922129-56-4
M. Wt: 328.8 g/mol
InChI Key: DORPASRLDGJBMM-UHFFFAOYSA-N
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Description

4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as CTEQ, is an organic molecule composed of a benzamide moiety and a quinoline moiety. CTEQ is a novel compound that has been studied extensively in recent years due to its potential applications in various scientific fields. CTEQ has been found to possess a wide range of biochemical and physiological effects, and its synthesis method is relatively simple.

Scientific Research Applications

4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied extensively in recent years due to its potential applications in various scientific fields. It has been used in chemical and biological research, including drug discovery, drug design, and chemical synthesis. This compound has also been used in the study of enzyme inhibition, protein-protein interactions, and signal transduction pathways. Furthermore, it has been used in the development of fluorescent probes, as well as in the study of the interaction between proteins and small molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is still not fully understood. However, it is believed to interact with proteins and small molecules in a variety of ways. It is thought to bind to proteins and inhibit their activity, as well as to interact with small molecules and alter their chemical properties. Furthermore, it is thought to interact with signal transduction pathways and modulate their activity.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 (CYP). It has also been shown to modulate the activity of several signal transduction pathways, including the MAPK and NF-κB pathways. Furthermore, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several advantages for laboratory experiments. Firstly, its synthesis method is relatively simple and produces high yields. Secondly, it is highly potent, with an IC50 of 0.2-2.0 μM. Thirdly, it is relatively stable and can be stored at room temperature. Finally, it is water-soluble and can be easily dissolved in aqueous solutions.
The main limitation of this compound is that it is not commercially available, meaning that it must be synthesized in the laboratory. Furthermore, it is relatively expensive to synthesize, making it unsuitable for large-scale experiments.

Future Directions

The potential applications of 4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are vast and far-reaching. In the future, it could be used to develop novel drugs, fluorescent probes, and chemical synthesis methods. It could also be used to study the interaction between proteins and small molecules, as well as to modulate the activity of signal transduction pathways. Furthermore, it could be used to develop new methods for enzyme inhibition and protein-protein interactions. Finally, it could be used to investigate its anti-inflammatory, antioxidant, and anti-cancer properties.

Synthesis Methods

4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be synthesized from the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline and 4-chlorobenzoyl chloride. The reaction is carried out in the presence of anhydrous pyridine as a catalyst at room temperature. After the reaction, the product is purified by column chromatography and recrystallized from ethanol. The yield of the reaction is typically greater than 90%.

properties

IUPAC Name

4-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-2-21-16-9-8-15(11-13(16)5-10-17(21)22)20-18(23)12-3-6-14(19)7-4-12/h3-4,6-9,11H,2,5,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORPASRLDGJBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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